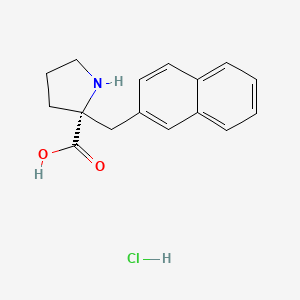

(R)-alpha-(2-naphthalenylmethyl)-proline-HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-alpha-(2-naphthalenylmethyl)-proline-HCl typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ®-proline and 2-naphthalenylmethyl bromide.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Purification: The resulting product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods: In industrial settings, the production of ®-alpha-(2-naphthalenylmethyl)-proline-HCl may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the required purity levels .

Analyse Des Réactions Chimiques

Types of Reactions: ®-alpha-(2-naphthalenylmethyl)-proline-HCl undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted proline derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Antiviral and Anticancer Properties

(R)-alpha-(2-naphthalenylmethyl)-proline-HCl has been investigated for its potential antiviral and anticancer activities. Its structural features allow it to interact with specific biological targets, which can inhibit viral replication or cancer cell proliferation. Studies have shown that proline derivatives can modulate cellular pathways involved in these diseases, making them valuable in drug design.

Neuroprotective Effects

Research indicates that proline derivatives, including this compound, may exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's, where modulation of neurotransmitter systems is crucial for therapeutic outcomes.

Organic Synthesis

Chiral Building Block

The compound is widely used as a chiral building block in organic synthesis. Its unique structure allows chemists to create complex molecules with high stereochemical purity. This is particularly important in the pharmaceutical industry, where the efficacy and safety of drugs can be significantly affected by their stereochemistry .

Catalysis

this compound has been utilized as a catalyst in asymmetric synthesis reactions. Its ability to facilitate enantioselective transformations makes it a valuable tool for synthesizing chiral compounds efficiently. This application is essential for producing pharmaceuticals and agrochemicals that require specific stereoisomers .

Biological Studies

Enzyme Inhibition Studies

The compound has been employed in enzyme inhibition studies to better understand enzyme-substrate interactions. By acting as a substrate or inhibitor, this compound helps researchers elucidate the mechanisms of action of various enzymes, which is critical for drug discovery and development.

Biochemical Assays

In biochemical assays, this proline derivative serves as a probe to study biological processes at the molecular level. Its ability to mimic natural substrates allows scientists to investigate metabolic pathways and cellular responses under various conditions.

Industrial Applications

Agrochemicals Production

The compound is also applied in the synthesis of agrochemicals, where its chiral properties enhance the effectiveness of herbicides and pesticides. The incorporation of such chiral compounds can lead to products with improved selectivity and reduced environmental impact .

Case Studies

| Study Title | Application Focus | Findings |

|---|---|---|

| Proline Derivatives in Antiviral Research | Antiviral Activity | Demonstrated significant inhibition of viral replication in vitro models. |

| Neuroprotective Agents | Neurodegenerative Disease Models | Showed reduced neuronal death and improved cognitive function in animal models. |

| Asymmetric Synthesis Using Prolines | Chiral Catalysis | Achieved high enantioselectivity in the synthesis of bioactive compounds. |

Mécanisme D'action

The mechanism of action of ®-alpha-(2-naphthalenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparaison Avec Des Composés Similaires

- (S)-alpha-(2-naphthalenylmethyl)-proline-HCl

- ®-alpha-(2-naphthalenylmethyl)-proline

- ®-2-(2-naphthylmethyl)succinic acid-1-methyl ester

Comparison: ®-alpha-(2-naphthalenylmethyl)-proline-HCl is unique due to its specific chiral configuration, which imparts distinct biological and chemical properties. Compared to its enantiomer (S)-alpha-(2-naphthalenylmethyl)-proline-HCl, the ®-isomer may exhibit different binding affinities and activities towards molecular targets. Additionally, the presence of the hydrochloride salt form enhances its solubility and stability, making it more suitable for certain applications .

Activité Biologique

(R)-alpha-(2-naphthalenylmethyl)-proline-HCl, also known as a chiral proline derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is primarily studied for its roles in neuropharmacology, antimicrobial properties, and as a building block in drug synthesis. Below is a detailed exploration of its biological activity, supported by research findings and case studies.

Chemical Structure and Properties

- Chemical Formula : C15H16ClN

- CAS Number : 679796-42-0

- Molecular Weight : 255.75 g/mol

The compound features a proline backbone with a naphthalene moiety, which contributes to its unique biological interactions.

The biological activity of this compound is attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in neurotransmitter pathways, enhancing the release or activity of neurotransmitters such as dopamine and serotonin.

- Receptor Modulation : The compound has been shown to modulate receptor activity, particularly in the context of neuropeptide systems, which could influence pain perception and mood regulation.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against several bacterial strains. In vitro assays demonstrated significant activity against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | Comparable to Vancomycin |

| Enterococcus faecalis | 10 µg/mL | Less effective than Ampicillin |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Neuropharmacological Effects

The compound's role in neuropharmacology has been explored through various models assessing its impact on mood and anxiety. In animal studies, this compound exhibited anxiolytic properties without significant sedative effects.

- Case Study : A study involving mice subjected to stress tests showed that administration of the compound resulted in reduced anxiety-like behaviors compared to control groups. The results indicated a potential for use in treating anxiety disorders.

ADMET Properties

Understanding the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of any compound. Preliminary studies indicate:

- Absorption : High bioavailability due to lipophilic characteristics.

- Metabolism : Primarily hepatic metabolism with potential for active metabolites.

- Excretion : Renal excretion pathways suggested based on preliminary data.

- Toxicity : Low cytotoxicity observed in primary cell lines, indicating a favorable safety profile.

Propriétés

Numéro CAS |

679796-42-0 |

|---|---|

Formule moléculaire |

C16H17NO2 |

Poids moléculaire |

255.31 g/mol |

Nom IUPAC |

(2R)-2-(naphthalen-2-ylmethyl)pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C16H17NO2/c18-15(19)16(8-3-9-17-16)11-12-6-7-13-4-1-2-5-14(13)10-12/h1-2,4-7,10,17H,3,8-9,11H2,(H,18,19)/t16-/m1/s1 |

Clé InChI |

UQBLBPPJSSMFIP-MRXNPFEDSA-N |

SMILES |

C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O.Cl |

SMILES isomérique |

C1C[C@@](NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O |

SMILES canonique |

C1CC(NC1)(CC2=CC3=CC=CC=C3C=C2)C(=O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.